Cas no 5820-62-2 (1H-Pyrrole-1-ethanamine,2,5-dihydro-N-[4-(2-phenyldiazenyl)-1-naphthalenyl]-)

1H-Pyrrole-1-ethanamine,2,5-dihydro-N-[4-(2-phenyldiazenyl)-1-naphthalenyl]- structure
5820-62-2 structure
Product Name:1H-Pyrrole-1-ethanamine,2,5-dihydro-N-[4-(2-phenyldiazenyl)-1-naphthalenyl]-
CAS No:5820-62-2
MF:C20H19F3N4O2
MW:404.385674715042
CID:387421
PubChem ID:2871241
Update Time:2025-04-19

1H-Pyrrole-1-ethanamine,2,5-dihydro-N-[4-(2-phenyldiazenyl)-1-naphthalenyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-1-ethanamine,2,5-dihydro-N-[4-(2-phenyldiazenyl)-1-naphthalenyl]-
    • 5-(4-methylphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
    • 5820-62-2
    • AKOS024302684
    • AN-329/13197515
    • 5-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
    • CBMicro_034358
    • BIM-0034535.P001
    • DTXSID90386749
    • AKOS000556481
    • Inchi: 1S/C20H19F3N4O2/c1-12-4-6-13(7-5-12)16-9-17(20(21,22)23)27-18(26-16)15(11-25-27)19(28)24-10-14-3-2-8-29-14/h4-7,9,11,14H,2-3,8,10H2,1H3,(H,24,28)
    • InChI Key: NEZDHAMLOPNBHW-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(C2C=CC(C)=CC=2)=NC2=C(C=NN21)C(NCC1CCCO1)=O)(F)F

Computed Properties

  • Exact Mass: 404.14617
  • Monoisotopic Mass: 404.146
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 583
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 68.5Ų

Experimental Properties

  • Density: 1.43
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.625
  • PSA: 68.52
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